4-chloro-2-fluoro-N,N-dimethylaniline
Overview
Description
4-chloro-2-fluoro-N,N-dimethylaniline (CFDA) is a chemical compound that belongs to the family of anilines. It is widely used in scientific research applications, especially in the field of organic chemistry.
Scientific Research Applications
Fluorescent Probes
4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds . The fluorescence emission of these probes can be measured with great sensitivity, versatility, and quantitative capacity .
Drug Discovery
This compound could be used in drug discovery . The specific characteristics of fluorophores, a group to which this compound may belong, have boosted their investigation in various research areas . The necessity of fluorescent tags applicable in different studies has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .
Cell Imaging
4-chloro-2-fluoro-N,N-dimethylaniline could be used in cell imaging . Fluorescent probes, which this compound could potentially be used to create, are widely used in cell imaging . This allows researchers to visualize cellular processes, aiding in the understanding of cellular function and the identification of potential therapeutic targets .
Environmental Analysis
This compound could be used in environmental analysis . Fluorescent probes, which can be created using this compound, are used in environmental analysis . They can be used to detect and quantify the presence of specific molecules, providing valuable information about environmental conditions .
Nonlinear Optical Single Crystals
4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . They lead to good macroscopic NLO response and high molecular hyperpolarizability .
Communication Technologies
This compound could be used in the design of devices in communication technologies . Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies .
Mechanism of Action
- However, specific information about its exact target remains elusive based on the available literature .
- The electron-withdrawing chlorine and fluorine atoms enhance the reactivity of the aromatic ring, making it susceptible to nucleophilic attack .
- The resulting Meisenheimer complex (a negatively charged intermediate) forms during the substitution process .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
- 4-chloro-2-fluoro-N,N-dimethylaniline can be absorbed through various routes (e.g., oral, dermal, inhalation). It may distribute to tissues and organs, but details are scarce. Liver enzymes likely metabolize it, converting it into other compounds. Elimination occurs primarily through urine and feces .
properties
IUPAC Name |
4-chloro-2-fluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLHDSSYMUMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654206 | |
Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N,N-dimethylaniline | |
CAS RN |
914635-85-1 | |
Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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